![molecular formula C8H7ClN2 B175783 4-Chloro-3-methyl-1H-indazole CAS No. 16640-87-2](/img/structure/B175783.png)
4-Chloro-3-methyl-1H-indazole
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Overview
Description
4-Chloro-3-methyl-1H-indazole is a type of indazole-containing derivative . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are significant in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Scientific Research Applications
Synthesis of 1H-Indazoles
4-Chloro-3-methyl-1H-indazole: is utilized in the synthesis of various 1H-indazoles , which are important scaffolds in medicinal chemistry. The synthesis often involves transition metal-catalyzed reactions or reductive cyclization reactions . These compounds have applications ranging from antihypertensive to anticancer agents.
Anticancer Activity
Indazole derivatives, including those with a 4-chloro-3-methyl substitution, have been found to exhibit significant anticancer activity . They can inhibit the growth of neoplastic cell lines and cause a block in the G0–G1 phase of the cell cycle . This makes them valuable in the development of new cancer therapies.
Anti-Inflammatory Agents
The indazole nucleus, when incorporated into certain structures, has shown anti-inflammatory properties. This is particularly useful in the design of drugs aimed at treating chronic inflammatory diseases .
Antibacterial and Antifungal Properties
Some indazole-based compounds demonstrate antibacterial and antifungal activities. This makes them potential candidates for the development of new antibiotics and antifungal medications .
Antidepressant Effects
Research has indicated that indazole derivatives can also serve as antidepressants . The modification of the indazole core, such as with a 4-chloro-3-methyl group, can lead to compounds with potential applications in treating depression .
Phosphoinositide 3-Kinase Inhibition
Indazoles are known to act as selective inhibitors of phosphoinositide 3-kinase δ . This is particularly important for the treatment of respiratory diseases, as these compounds can modulate immune responses .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-methyl-1H-indazole is a derivative of the indazole class of compounds . Indazoles are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, playing a significant role in cell biology . They have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cells . The exact mechanism of interaction between 4-Chloro-3-methyl-1H-indazole and its targets would require further investigation.
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators
Result of Action
Some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cells . The exact molecular and cellular effects of 4-Chloro-3-methyl-1H-indazole would require further investigation.
properties
IUPAC Name |
4-chloro-3-methyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQTAPYYDJLEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617807 |
Source
|
Record name | 4-Chloro-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16640-87-2 |
Source
|
Record name | 4-Chloro-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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